molecular formula C16H23NO4 B11790339 Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate

Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate

Cat. No.: B11790339
M. Wt: 293.36 g/mol
InChI Key: CLTFIEMTJQZBOE-UHFFFAOYSA-N
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Description

Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate is a complex organic compound that features a morpholine ring, a phenoxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate typically involves the reaction of 3,5-dimethylphenol with formaldehyde to form 3,5-dimethylphenoxymethyl chloride. This intermediate is then reacted with morpholine to produce the morpholino derivative. Finally, esterification with methyl chloroacetate yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the morpholine ring may enhance its binding affinity. The ester group allows for hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3,5-dimethylphenoxy)propanoate: Similar structure but with a propanoate ester instead of a morpholino group.

    2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazole:

Uniqueness

Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate is unique due to its combination of a morpholine ring and a phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound has a molecular formula of C16H22N2O3C_{16}H_{22}N_{2}O_{3} and a molecular weight of approximately 278.35 g/mol. Its structure incorporates a morpholino group, which is known for its ability to enhance solubility and bioavailability of drug candidates. The presence of the 3,5-dimethylphenoxy moiety contributes to its reactivity and interaction with biological targets, making it a subject of interest in drug discovery.

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through enzyme inhibition. It has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, studies have indicated that similar compounds can inhibit tyrosinase, an enzyme critical in melanin production, which has implications for treating hyperpigmentation disorders .

Binding Affinity Studies

Interaction studies have demonstrated that this compound binds effectively to specific receptors and enzymes, influencing cellular processes. Such binding affinity is crucial for understanding how the compound can modulate biochemical pathways, leading to therapeutic effects. The identification of these interactions can aid in designing more effective drugs with fewer side effects .

Biological Activity Overview

Activity Type Description Reference
Tyrosinase Inhibition Compounds similar to this compound have shown significant inhibition of tyrosinase activity in vitro, suggesting potential use in treating skin disorders related to pigmentation .
Antioxidant Activity Some analogs exhibit strong antioxidant properties, which may contribute to their protective effects against oxidative stress.
Cell Viability Initial studies on cell lines indicate that certain concentrations do not exhibit cytotoxicity, making them suitable for further therapeutic exploration .

Case Studies and Research Findings

Recent investigations have focused on the compound's efficacy in various biological contexts:

  • Anti-Melanogenic Effects : In cell-based experiments using B16F10 melanoma cells, this compound analogs were found to inhibit melanin production significantly. This effect was attributed to their ability to inhibit tyrosinase activity within these cells .
  • Cytotoxicity Assessments : Studies assessing cell viability revealed that certain analogs maintained viability at concentrations up to 20 µM after 48 hours of treatment. However, some analogs showed concentration-dependent cytotoxicity at lower concentrations .
  • Antioxidant Studies : The antioxidant potential of related compounds was evaluated using various assays (e.g., DPPH radical scavenging). These studies suggested that some derivatives could serve as effective antioxidants, potentially mitigating oxidative damage in biological systems .

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

methyl 2-[2-[(3,5-dimethylphenoxy)methyl]morpholin-4-yl]acetate

InChI

InChI=1S/C16H23NO4/c1-12-6-13(2)8-14(7-12)21-11-15-9-17(4-5-20-15)10-16(18)19-3/h6-8,15H,4-5,9-11H2,1-3H3

InChI Key

CLTFIEMTJQZBOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC2CN(CCO2)CC(=O)OC)C

Origin of Product

United States

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